Cas no 6965-77-1 (3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido)
3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,N-(2-hydroxyethyl)-N-(3-hydroxypropyl)-4-methyl-
- N-(2-hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide
- N-(2-hydroxyethyl)-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
- N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-4-methylbenzene-1-sulfonamide
- DTXSID50989770
- NSC 63373
- EINECS 230-172-4
- N-(2-HYDROXYETHYL)-N-(3-HYDROXYPROPYL)-PARA-TOLUENESULFONAMIDE
- NSC63373
- NSC-63373
- AKOS024332761
- NS00044458
- 6965-77-1
- 3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido
-
- Inchi: 1S/C12H19NO4S/c1-11-3-5-12(6-4-11)18(16,17)13(8-10-15)7-2-9-14/h3-6,14-15H,2,7-10H2,1H3
- InChI Key: RUCCTVXPDZVRIG-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N(CCO)CCCO)(=O)=O
Computed Properties
- Exact Mass: 273.10357
- Monoisotopic Mass: 273.103
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.2A^2
- XLogP3: 0.4
Experimental Properties
- Density: 1.266
- Boiling Point: 470°Cat760mmHg
- Flash Point: 238°C
- Refractive Index: 1.565
- PSA: 77.84
- LogP: 1.44120
3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H594640-500mg |
3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido |
6965-77-1 | 500mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H594640-1g |
3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido |
6965-77-1 | 1g |
$ 70.00 | 2022-06-04 | ||
| TRC | H594640-5g |
3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido |
6965-77-1 | 5g |
$ 275.00 | 2022-06-04 |
3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido
Introduction to 3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido (CAS No. 6965-77-1)
3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido, with the CAS number 6965-77-1, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in drug development and biochemical studies.
The molecular structure of 3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido consists of a propane-1-sulfonamido backbone, which is functionalized with a hydroxy group at the third carbon position and a 2-hydroxyethyl substituent at the nitrogen atom. Additionally, the presence of a 4-methylphenyl group at the sulfur atom introduces a degree of aromaticity and potential for interactions with biological targets. This combination of functional groups makes the compound a versatile tool for researchers exploring novel therapeutic agents.
In recent years, there has been growing interest in sulfonamido derivatives due to their broad spectrum of biological activities. These compounds have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The specific arrangement of functional groups in 3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido suggests that it may interact with biological targets in ways that could be beneficial for therapeutic applications.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The hydroxy and 2-hydroxyethyl groups can form hydrogen bonds with biological targets, while the aromatic ring can engage in π-stacking interactions. These features make it an attractive candidate for further exploration in medicinal chemistry.
Recent studies have begun to explore the pharmacological properties of sulfonamido derivatives, particularly those with aromatic substituents. For instance, compounds similar to 3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido have shown promise in inhibiting certain enzymes and receptors involved in cancer progression. The presence of the 4-methylphenyl group may enhance binding affinity to these targets, making it a valuable scaffold for developing novel anticancer agents.
The synthesis of 3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido presents an interesting challenge due to the complexity of its structure. However, advances in synthetic chemistry have made it possible to construct such molecules with increasing precision. Techniques such as multi-step organic synthesis, including sulfonylation and nucleophilic substitution reactions, have been employed to create this compound efficiently.
The chemical stability of this compound is another area of interest. The hydroxyl groups and sulfonamido moiety can influence its reactivity and solubility. Understanding these properties is crucial for determining its suitability for various applications, including formulation as a drug or research chemical.
In conclusion, 3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido (CAS No. 6965-77-1) is a compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As research continues to uncover new applications for sulfonamido derivatives, this compound is likely to play an important role in the development of novel therapeutic agents.
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